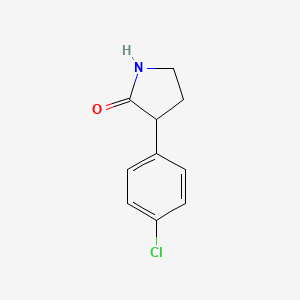

3-(4-Chlorophenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

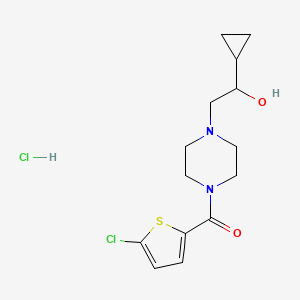

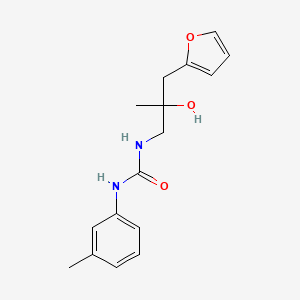

3-(4-Chlorophenyl)pyrrolidin-2-one is a compound with the CAS Number: 120418-69-1. It has a molecular weight of 195.65 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidin-2-one ring attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 124-126 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Characterization

Research has explored the synthesis and spectroscopic characterization of compounds containing the pyrrolidine moiety. For example, complexes involving Co(III) with salophen and various amines, including pyrrolidine, have been synthesized and characterized through elemental analysis, IR, UV–Vis, and NMR spectroscopy. These studies provide a foundation for understanding the chemical properties and potential applications of compounds related to 3-(4-Chlorophenyl)pyrrolidin-2-one in catalysis or material science (Amirnasr et al., 2001).

Potential in Non-linear Optics and Electrochemistry

Research into novel heterocycle-based molecules, such as those containing pyrrolidine structures, has shown significant potential in the field of non-linear optics (NLO) and electrochemistry. For instance, studies on compounds with pyrrolidine and pyridine units have demonstrated their role in non-linear optics due to their high first hyperpolarizability, indicating their utility in the development of NLO materials (Rahmani et al., 2018). Furthermore, the synthesis of organic nonlinear optical materials based on pyrrolidine derivatives has highlighted their high second harmonic generation efficiency, underscoring their potential in optoelectronic device applications (Menezes et al., 2014).

Molecular and Electronic Structure Analysis

Investigations into the molecular and electronic structures of this compound derivatives have employed quantum chemistry calculations to explore their electronic properties, including HOMO-LUMO analysis, and their implications for NLO applications. This research provides insights into the electronic band gap and charge transfer mechanisms within these molecules, facilitating their application in electronic and photonic devices (Shkir et al., 2018).

Applications in Material Sciences

Compounds incorporating the pyrrolidine structure have been explored for their applications in material sciences, including their role in developing highly stable polymer solar cells. The synthesis of fulleropyrrolidines with conjugated segments has been shown to improve structural compatibility with poly(3-hexylthiophene), enhancing the performance and stability of solar cells (Raja et al., 2014).

Safety and Hazards

The safety information for 3-(4-Chlorophenyl)pyrrolidin-2-one indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The pyrrolidine ring is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives, which include 3-(4-chlorophenyl)pyrrolidin-2-one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the storage temperature and physical form of the compound can affect its stability .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHZYYCMBOYAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2776515.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776516.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2776520.png)

![(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2776522.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776526.png)